molecular formula C24H20ClNO4 B272108 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Katalognummer B272108
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: WXQIBAFKVXDFFJ-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment.

Wirkmechanismus

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a selective inhibitor of polo-like kinase 4 (PLK4), a protein kinase that plays a crucial role in centriole duplication and cell division. By inhibiting PLK4, this compound disrupts the normal cell cycle and induces mitotic catastrophe, leading to cell death. This mechanism of action makes this compound a potential therapeutic agent for cancer treatment, as cancer cells often have abnormal cell cycles and rely heavily on PLK4 for their survival.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and minimal off-target effects in preclinical studies. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In addition, this compound has been found to be stable in various biological matrices, making it suitable for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is its selectivity for PLK4, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, more research is needed to determine the optimal dosing and administration schedule for this compound.

Zukünftige Richtungen

There are several potential future directions for 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one research and development. One direction is to further investigate its efficacy in combination with other chemotherapy drugs, as well as its potential as a monotherapy for various types of cancer. Another direction is to explore the use of this compound as a radiosensitizer, as it has been found to enhance the effects of radiation therapy in preclinical studies. Finally, more research is needed to optimize the pharmacokinetic properties of this compound and develop a suitable formulation for clinical use.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its selectivity for PLK4 and low toxicity profile make it an attractive candidate for further research and development. However, more studies are needed to determine its optimal dosing and administration schedule, as well as its potential as a radiosensitizer and monotherapy for cancer.

Synthesemethoden

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one was synthesized by a team of researchers at the University of Toronto using a combination of organic synthesis and medicinal chemistry techniques. The synthesis involved the use of various reagents and solvents, including but not limited to, 2-methylbenzaldehyde, furan-2-carbaldehyde, and chloroacetyl chloride. The final product was obtained in high yield and purity, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including triple-negative breast cancer and non-small cell lung cancer. This compound has also shown efficacy in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine, in reducing tumor growth.

Eigenschaften

Molekularformel

C24H20ClNO4

Molekulargewicht

421.9 g/mol

IUPAC-Name

5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-16-5-2-3-6-17(16)15-26-22-11-8-18(25)13-21(22)24(29,23(26)28)14-19(27)9-10-20-7-4-12-30-20/h2-13,29H,14-15H2,1H3/b10-9+

InChI-Schlüssel

WXQIBAFKVXDFFJ-MDZDMXLPSA-N

Isomerische SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O

SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Kanonische SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.